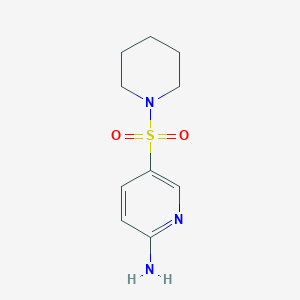

5-(Piperidine-1-sulfonyl)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

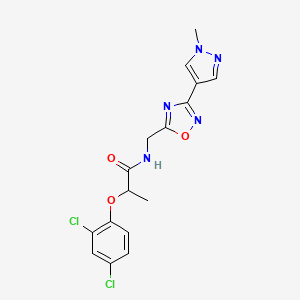

説明

“5-(Piperidine-1-sulfonyl)pyridin-2-amine” is a compound that has a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . This reaction yields piperidine and ammonia as the main products . Additionally, piperidine can also be synthesized from pyridine through a reduction process . Pyridine is hydrogenated to produce piperidine in the presence of a catalyst such as Raney Nickel .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH 2 -) and one amine group (-NH-) .Chemical Reactions Analysis

Piperidines serve as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .科学的研究の応用

Catalytic and Synthetic Applications

Research has illustrated the role of piperidine and its derivatives in catalytic processes and synthetic applications. For instance, the hydrodenitrogenation (HDN) of pyridine over a NiMo/γ-Al2O3 catalyst involved the hydrogenation of pyridine to piperidine, followed by ring opening and nitrogen removal, showcasing the importance of piperidine structures in refining processes (Raghuveer, Thybaut, & Marin, 2016). Additionally, amine-catalyzed atomic layer deposition (ALD) processes have employed piperidine as a catalyst, underlining its effectiveness in materials science for the creation of sulfonic acid catalysts (Jackson et al., 2013).

Medicinal Chemistry and Drug Design

Piperidine and its sulfonyl derivatives have been synthesized and evaluated for potential therapeutic applications. For example, compounds designed for Alzheimer’s disease treatment exhibited enzyme inhibition against acetylcholinesterase, demonstrating the potential of piperidine structures in addressing neurodegenerative disorders (Rehman et al., 2018). Moreover, the synthesis of pyrazolo[1,5-a]pyridine derivatives using piperidine highlights the scaffold's versatility in medicinal chemistry for generating compounds with potential biological activity (Reddy, Sharadha, & Kumari, 2022).

Heterocyclic Chemistry and Functional Materials

Further research into heterocyclic chemistry has led to the development of novel synthetic routes involving piperidine derivatives. The creation of densely functionalized piperidines through one-pot multicomponent procedures exemplifies the compound's role in efficient synthetic methodologies (Palermo et al., 2016). Similarly, the integration of spiro-piperidine motifs into bacteriochlorins for tailoring spectral properties illustrates the application of piperidine structures in the design of functional materials with specific optical characteristics (Reddy et al., 2013).

作用機序

Target of Action

The primary targets of 5-(Piperidine-1-sulfonyl)pyridin-2-amine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases are transmembrane receptor tyrosine kinases, originally discovered in anaplastic large cell lymphoma . They play a crucial role in cell growth and differentiation.

Mode of Action

This compound interacts with its targets (ALK and ROS1) by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell growth and differentiation .

Biochemical Pathways

The inhibition of ALK and ROS1 by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation. The downstream effects of this inhibition can lead to the suppression of tumor growth in cancers where these kinases are overactive .

Pharmacokinetics

The compound’s piperidine moiety is known to be a common feature in many pharmaceuticals , suggesting it may have favorable ADME properties

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and differentiation. By inhibiting the activity of ALK and ROS1, this compound can disrupt the signaling pathways that promote tumor growth, potentially leading to the suppression of tumor progression .

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review highlights the pharmaceutical relevance of both piperine and piperidine against different types of cancers .

特性

IUPAC Name |

5-piperidin-1-ylsulfonylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-10-5-4-9(8-12-10)16(14,15)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSQMRRSHUXCMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)

![3-[1-[4-(Methanesulfonamido)benzoyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2800701.png)

![3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene](/img/structure/B2800704.png)

![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2800710.png)